Foreword: Understanding a Unique Polycyclic Aromatic Hydrocarbon
Foreword: Understanding a Unique Polycyclic Aromatic Hydrocarbon
An In-Depth Technical Guide to the Chemical and Physical Properties of Dibenzo(c,g)phenanthrene
Dibenzo(c,g)phenanthrene, more systematically known by its common synonym[1]helicene, represents a fascinating subclass of polycyclic aromatic hydrocarbons (PAHs). Unlike its planar PAH counterparts, the spatial arrangement of its five ortho-fused benzene rings forces the molecule to adopt a non-planar, helical structure.[2] This inherent chirality, despite the absence of a traditional stereocenter, imparts unique optical and electronic properties that make it a molecule of significant interest in materials science, chiroptical studies, and the development of novel organic electronics.[2][3]
This guide provides a comprehensive overview of the fundamental chemical and physical properties of Dibenzo(c,g)phenanthrene. It is intended for researchers, chemists, and material scientists who require a detailed understanding of this compound's characteristics for application in synthesis, analysis, or novel material design. We will delve into its structural nuances, physical constants, spectroscopic signatures, and the methodologies required for its synthesis and characterization, grounding all information in established scientific principles and authoritative data.
Molecular Structure and Nomenclature
The defining characteristic of Dibenzo(c,g)phenanthrene is its helicity. The steric strain between the terminal benzene rings prevents planarity, resulting in a stable, screw-shaped aromatic surface. This structure leads to the existence of two stable enantiomers, (P)-[1]helicene and (M)-[1]helicene, which are non-superimposable mirror images of each other.
The nomenclature for PAHs is governed by IUPAC standards, which involve identifying the base hydrocarbon and numbering the peripheral carbon atoms. The numbering convention for Dibenzo(c,g)phenanthrene begins at the first non-fused carbon atom of the uppermost right-hand ring and proceeds clockwise.[4]
Caption: 2D representation of Dibenzo(c,g)phenanthrene with IUPAC numbering.
Core Physical and Chemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from solubility in reaction solvents to its environmental fate. As a non-polar, high molecular weight aromatic system, Dibenzo(c,g)phenanthrene exhibits properties typical of large PAHs, with its unique structure influencing its melting point and crystalline form.
Compound Identifiers
A consistent and accurate identification is paramount in scientific research. The following table summarizes the key identifiers for Dibenzo(c,g)phenanthrene.
| Identifier | Value | Source |
| CAS Number | 188-52-3 | |
| Molecular Formula | C₂₂H₁₄ | [5] |
| Molecular Weight | 278.35 g/mol | |
| IUPAC Name | pentacyclo[12.8.0.0²,¹¹.0³,⁸.0¹⁷,²²]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene | |
| Common Synonyms | [1]helicene, Pentahelicene | [5] |
Physical Properties
The physical state and thermodynamic properties dictate the conditions required for handling, storage, and purification.
| Property | Value | Source |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 145-146 °C | [6] |
| Boiling Point | 524.7 ± 17.0 °C (Predicted) | [6] |
| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | 264.5 °C | [6] |
| Vapor Pressure | 1.41 x 10⁻¹⁰ mmHg at 25°C | [6] |
| Water Solubility | Extremely low (predicted) | [5] |
| logP (Octanol-Water) | 7.0 (Computed) | [5] |
The high computed logP value of 7.0 indicates extreme lipophilicity, signifying that Dibenzo(c,g)phenanthrene is virtually insoluble in water but should be readily soluble in non-polar organic solvents such as toluene, chloroform, and dichloromethane.[5][7] This is a critical consideration for selecting solvents for synthesis, purification (e.g., chromatography), and analytical sample preparation.
Spectroscopic Characterization: A Methodological Framework
Unambiguous structural confirmation and purity assessment of Dibenzo(c,g)phenanthrene rely on a combination of spectroscopic techniques. While acquiring fully assigned spectra requires experimental work, the expected spectroscopic signatures can be predicted based on the molecule's unique structure.
Mass Spectrometry (MS)
Principle: MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, offering definitive confirmation of the molecular weight. For Dibenzo(c,g)phenanthrene, electron impact (EI) ionization is a common method.
Expected Outcome:
-
Molecular Ion (M⁺): A prominent peak at m/z ≈ 278.11, corresponding to the molecular formula C₂₂H₁₄.[5]
-
Isotope Peaks: A smaller peak at M+1 (m/z ≈ 279) due to the natural abundance of ¹³C.
-
Fragmentation: As a stable aromatic system, fragmentation will be limited, with the molecular ion peak being the base peak or one of the most intense peaks in the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.
-
¹³C NMR Spectroscopy:
-
Causality: The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.[8] Due to the C₂ symmetry of the[1]helicene molecule, the 22 carbon atoms are present as 11 unique pairs.
-
Expected Spectrum: We predict 11 distinct signals . All signals will appear in the aromatic region, typically between 120-140 ppm , characteristic of sp²-hybridized carbons in a polycyclic aromatic system.[9][10] The absence of signals in the aliphatic region (0-60 ppm) would confirm the fully aromatic nature of the synthesized compound.
-
-
¹H NMR Spectroscopy:
-
Causality: The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons. Protons on the terminal rings that are forced into close proximity by the helical structure will experience significant through-space deshielding, pushing their chemical shifts further downfield.
-
Expected Spectrum: The spectrum will be complex, with all 14 protons appearing in the aromatic region, typically between 7.0-9.2 ppm .[11][12] The protons on the inner core of the helix will likely be the most deshielded and appear at the lowest field (highest ppm). Complex splitting patterns (doublets, triplets, and multiplets) will arise from spin-spin coupling between adjacent protons.
-
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions (π → π*) within the conjugated aromatic system.[13]
Expected Outcome: Dibenzo(c,g)phenanthrene is expected to exhibit a complex UV-Vis absorption spectrum with multiple sharp bands, which is characteristic of large, rigid PAHs. Data available through the NIST Chemistry WebBook confirms this, showing significant absorption in the UV region.[14] This technique is highly sensitive and is often used for quantitative analysis in conjunction with HPLC.
Synthesis and Analytical Workflows
Synthesis: The Photochemical Approach
The construction of the strained helical backbone of Dibenzo(c,g)phenanthrene is most classically achieved via an intramolecular photocyclization reaction.
Core Methodology: The Mallory Reaction The Mallory reaction is a powerful method for forming phenanthrene and helicene cores.[15] The process involves the UV-light-induced cyclization of a stilbene-like precursor, followed by oxidation to aromatize the newly formed ring.[16]
Caption: Conceptual workflow for the synthesis of[1]helicene via Mallory photocyclization.
Field Insights: While traditional Mallory reactions utilize high-energy UV light, recent advancements have demonstrated successful gram-scale synthesis of[1]helicene using visible light and copper-based sensitizers, often coupled with flow chemistry to improve efficiency and reduce reaction times.[3] This represents a more energy-efficient and scalable approach for producing helicenes.
Analytical Protocol: Quantification by HPLC-FLD
Principle: High-Performance Liquid Chromatography (HPLC) is the standard for separating complex mixtures of PAHs.[17] Coupling HPLC with a Fluorescence Detector (FLD) provides exceptional sensitivity and selectivity, as many PAHs, including Dibenzo(c,g)phenanthrene, are naturally fluorescent.[2]
Self-Validating Protocol: This protocol describes a robust method for the quantification of Dibenzo(c,g)phenanthrene. System suitability checks and quality controls are embedded to ensure data integrity.
1. Objective: To accurately quantify the concentration of Dibenzo(c,g)phenanthrene in a solution (e.g., acetonitrile) using an external standard calibration.
2. Materials & Reagents:
-
Dibenzo(c,g)phenanthrene certified reference standard
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Micropipettes and disposable tips
-
Autosampler vials with septa
-
Syringe filters (0.22 µm, PTFE)
3. Instrumentation:
-
HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.
-
Fluorescence Detector (FLD).
-
Reversed-phase C18 column specifically designed for PAH analysis (e.g., Agilent ZORBAX Eclipse PAH, Sigma-Aldrich Ascentis® Express PAH).
4. Standard Preparation:
-
Primary Stock (100 µg/mL): Accurately weigh ~2.5 mg of Dibenzo(c,g)phenanthrene standard and dissolve in 25.00 mL of acetonitrile.
-
Working Standards (0.01 - 1.0 µg/mL): Perform serial dilutions of the Primary Stock with acetonitrile to prepare a minimum of five calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).
5. Sample Preparation:
-
Dilute the unknown sample with acetonitrile to ensure its concentration falls within the calibration range.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
6. HPLC-FLD Conditions:
-
Column: C18 PAH Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 50% B
-
2-20 min: Linear gradient from 50% to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): ~254 nm (initial value, optimize for maximum signal)
-
Emission Wavelength (λem): ~380 nm (initial value, optimize for maximum signal)
-
Rationale: These wavelengths are typical for large PAHs but must be optimized experimentally by scanning the emission spectrum while exciting at the absorption maximum.
-
7. Analysis and Quality Control:
-
Inject the calibration standards in order of increasing concentration to build a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) ≥ 0.998.
-
Inject a solvent blank to check for system contamination.
-
Inject the unknown samples.
-
Inject a mid-range calibration standard every 10-15 samples as a continuing calibration verification (CCV). The measured concentration must be within ±15% of the true value.
Toxicology and Safe Handling
Dibenzo(c,g)phenanthrene belongs to the polycyclic aromatic hydrocarbon (PAH) class of compounds. Many PAHs are recognized as mutagens, carcinogens, and environmental pollutants. While specific toxicological data for Dibenzo(c,g)phenanthrene is not as extensive as for compounds like benzo[a]pyrene, its chemical nature necessitates handling it with significant caution.
Core Safety Directive:
-
Engineering Controls: All handling of solid Dibenzo(c,g)phenanthrene and its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particulates or aerosols.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Disposal: Dispose of all contaminated waste as hazardous chemical waste in accordance with institutional and local regulations.
Given its high lipophilicity, Dibenzo(c,g)phenanthrene has the potential for bioaccumulation. Any research, particularly in biological systems, must be preceded by a thorough risk assessment.
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